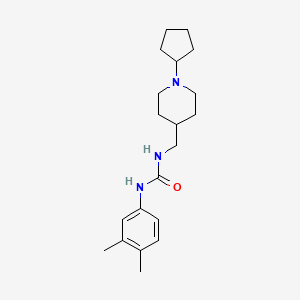
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide, also known as DES-HYD, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential as an antitumor agent and has been investigated for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is not fully understood. However, it has been suggested that 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
Biochemical and Physiological Effects
In addition to its antitumor activity, 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. This inhibition can lead to a decrease in pH, which may contribute to the antitumor activity of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
Advantages and Limitations for Lab Experiments
One advantage of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, one limitation of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
Future Directions
There are several future directions for research on 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide. One area of interest is the development of more soluble derivatives of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide that can be administered more easily in vivo. In addition, further studies are needed to fully understand the mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide and its potential side effects. Finally, more research is needed to investigate the potential of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide as a radiosensitizer and its effectiveness in combination with other cancer treatments.
Conclusion
In conclusion, 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is a promising compound that has shown potential as an antitumor agent and radiosensitizer. Its mechanism of action and biochemical and physiological effects are still being investigated, and more research is needed to fully understand its potential as a cancer treatment. However, the future directions of research on 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide are promising, and it may prove to be a valuable tool in the fight against cancer.
Synthesis Methods
The synthesis of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide involves the reaction of 4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide with diethyl sulfamoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
Scientific Research Applications
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-3-17(4-2)22(20,21)11-7-5-10(6-8-11)13(19)15-9-12(18)16-14/h5-8H,3-4,9,14H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKNIQDBJXIGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)
![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2853972.png)


![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)

![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
